molecular formula C12H20N2O B2916393 (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025600-70-7

(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2916393
CAS No.: 1025600-70-7
M. Wt: 208.305
InChI Key: MIYKUQGFFPJPNS-HJWRWDBZSA-N
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Description

The compound appears to contain a tert-butylamino group, which is a common functional group in organic chemistry. This group consists of a tertiary butyl group (a carbon atom bonded to three other carbon atoms) attached to an amino group .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The tert-butylamino group, for example, can introduce steric hindrance and affect the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

Tert-butylamino compounds can participate in a variety of chemical reactions. For example, they can undergo reactions with acids to form salts, or with alkylating agents to form quaternary ammonium compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tert-butylamino compounds are generally stable, but can be reactive depending on the other functional groups present in the molecule .

Scientific Research Applications

Molecular and Solid-State Structure Analysis

Research into the molecular and solid-state structures of compounds similar to "(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile" involves detailed analysis using X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. This approach offers insights into the behavior of such compounds under various conditions, highlighting their potential applications in materials science and molecular engineering (Tomaščiková et al., 2008).

Chiral Auxiliary Applications

The synthesis and application of new chiral auxiliaries, such as those related to tert-butylamino compounds, demonstrate their utility in stereoselective synthesis. This application is crucial in the development of pharmaceuticals and biologically active molecules, where the chirality of a compound can significantly influence its biological activity (Studer et al., 1995).

Catalysis and Polymerization

Compounds containing tert-butylamino groups have been explored in catalytic applications, including polymerization processes. These studies highlight the role of such compounds in initiating or controlling polymerization reactions, which are critical for synthesizing novel polymeric materials with tailored properties (Lessard et al., 2010).

Synthesis of Organometallic Complexes

The functionalization of cyclopentadienyl ligands with tert-butylamino groups and their subsequent complexation with metals illustrates the application of such compounds in the synthesis of organometallic complexes. These complexes are valuable in catalysis, materials science, and as intermediates in organic synthesis (Okuda, 1990).

Mechanism of Action

The mechanism of action of a chemical compound depends on its structure and the system in which it is acting. Without specific information on the compound or its application, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

Like all chemicals, handling tert-butylamino compounds requires appropriate safety measures. They can be harmful if ingested, inhaled, or come into contact with skin .

Future Directions

The future research directions would depend on the specific applications of the compound. Tert-butylamino compounds are used in a variety of fields, including pharmaceuticals and materials science, so there are many potential avenues for future research .

Properties

IUPAC Name

(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2,3)10(15)9(7-13)8-14-12(4,5)6/h8,14H,1-6H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKUQGFFPJPNS-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC(C)(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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